molecular formula C9H9ClOS B11897729 Thioacetic acid S-(3-chloro-benzyl) ester

Thioacetic acid S-(3-chloro-benzyl) ester

Cat. No.: B11897729
M. Wt: 200.69 g/mol
InChI Key: HEEPGMBOVLMMBF-UHFFFAOYSA-N
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Description

S-3-chlorobenzyl ethanethioate: is an organic compound with the molecular formula C9H9ClOS It is a thioester derivative, characterized by the presence of a sulfur atom bonded to an acyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-3-chlorobenzyl ethanethioate typically involves the reaction of 3-chlorobenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the thioester bond. The general reaction scheme is as follows:

3-chlorobenzyl chloride+ethanethiolNaOH, refluxS-3-chlorobenzyl ethanethioate+NaCl\text{3-chlorobenzyl chloride} + \text{ethanethiol} \xrightarrow{\text{NaOH, reflux}} \text{S-3-chlorobenzyl ethanethioate} + \text{NaCl} 3-chlorobenzyl chloride+ethanethiolNaOH, reflux​S-3-chlorobenzyl ethanethioate+NaCl

Industrial Production Methods: In an industrial setting, the production of S-3-chlorobenzyl ethanethioate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as lipase enzymes, can also be employed to facilitate the transesterification reaction under milder conditions, reducing the need for harsh reagents and high temperatures .

Chemical Reactions Analysis

Types of Reactions: S-3-chlorobenzyl ethanethioate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thioester can be reduced to form alcohols.

    Substitution: The chlorine atom on the benzyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry: S-3-chlorobenzyl ethanethioate is used as an intermediate in organic synthesis, particularly in the preparation of more complex thioester compounds. It serves as a building block for the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, S-3-chlorobenzyl ethanethioate is studied for its potential as a bioactive molecule. Its thioester functionality makes it a candidate for enzyme inhibition studies, particularly those involving thioesterases.

Medicine: The compound’s potential therapeutic applications are being explored, including its use as a precursor for drug development. Its ability to undergo various chemical transformations makes it a versatile starting material for the synthesis of biologically active compounds.

Industry: In the industrial sector, S-3-chlorobenzyl ethanethioate is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of S-3-chlorobenzyl ethanethioate involves its interaction with specific molecular targets, such as enzymes. The thioester group can form covalent bonds with active site residues in enzymes, leading to inhibition or modification of enzyme activity. This interaction is often mediated through nucleophilic attack by amino acid residues, such as cysteine or serine, on the thioester carbonyl carbon.

Comparison with Similar Compounds

  • S-2-chlorobenzyl ethanethioate
  • S-methyl ethanethioate
  • S-ethyl ethanethioate

Comparison: S-3-chlorobenzyl ethanethioate is unique due to the presence of the 3-chlorobenzyl group, which imparts distinct chemical and physical properties compared to its analogs. The position of the chlorine atom on the benzyl ring can influence the compound’s reactivity and interaction with biological targets. For example, S-2-chlorobenzyl ethanethioate, with the chlorine atom in the ortho position, may exhibit different steric and electronic effects, leading to variations in its chemical behavior and biological activity .

Properties

Molecular Formula

C9H9ClOS

Molecular Weight

200.69 g/mol

IUPAC Name

S-[(3-chlorophenyl)methyl] ethanethioate

InChI

InChI=1S/C9H9ClOS/c1-7(11)12-6-8-3-2-4-9(10)5-8/h2-5H,6H2,1H3

InChI Key

HEEPGMBOVLMMBF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC1=CC(=CC=C1)Cl

Origin of Product

United States

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